Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate
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Overview
Description
Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate is an organic compound that features a unique structure combining a benzodithiol ring with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate typically involves the reaction of 1,3-benzodithiol-2-thione with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodithiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzodithiol derivatives.
Scientific Research Applications
Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include disruption of cellular processes or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodithiol-2-thione
- Ethyl carbamate
- Benzodithiol derivatives
Uniqueness
Ethyl 2H-1,3-benzodithiol-2-ylidenecarbamate is unique due to its combined benzodithiol and carbamate structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66201-14-7 |
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Molecular Formula |
C10H9NO2S2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
ethyl N-(1,3-benzodithiol-2-ylidene)carbamate |
InChI |
InChI=1S/C10H9NO2S2/c1-2-13-9(12)11-10-14-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
InChI Key |
CSAPGTHDGZJZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=C1SC2=CC=CC=C2S1 |
Origin of Product |
United States |
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